3-Methylbenzonitrile
Overview
Description
3-Methylbenzonitrile, also known as m-Tolunitrile, m-Cyanotoluene, m-Methylbenzonitrile, m-Toluenenitrile, m-Toluonitrile, and 3-Tolunitrile, is a chemical compound with the formula C8H7N . It has a molecular weight of 117.1479 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a nitrile (-CN) group and a methyl (-CH3) group attached to it .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Thermochemical Properties
- Benchmark Thermochemistry : The thermochemical properties of 3-Methylbenzonitrile, along with 2- and 4-methylbenzonitriles, were analyzed through combustion calorimetry and vaporization studies. This research, integrating both experimental and theoretical approaches, aids in understanding the interaction between cyano and methyl groups, offering insights for estimating thermochemical properties of methyl and cyano substituted benzenes (Zaitseva et al., 2015).
Synthesis and Applications in Pesticides
- Synthesis for Pesticide Development : The synthesis of 3-fluoro-4-methylbenzonitrile, a variant of this compound, was successfully achieved using ortho-toluidine. This process is significant for the development and production of new pesticides, highlighting the practical importance of such chemical syntheses (Min, 2006).
Spectroscopic Investigations
- Spectroscopic Studies : Experimental and theoretical spectroscopic investigations of 4-Bromo-3-methylbenzonitrile provided insights into its electronic structure, vibrational properties, and thermodynamic aspects. Such studies are crucial for understanding the molecular behavior and potential applications of these compounds in various scientific fields (Shajikumar & Raman, 2018).
Vibrational Spectrum Analysis
- Vibrational Spectrum and Thermodynamics : Research on the vibrational spectrum and thermodynamic functions of para methylbenzonitrile molecule, a closely related compound to this compound, offers vital information on molecular vibrations and related thermodynamic properties. Such analyses are essential for applications in material science and molecular physics (Chatterjee, Garg, & Jaiswal, 1978).
Microwave Spectroscopy
- Microwave Spectrum Analysis : The study of the microwave spectrum of m-tolunitrile (this compound) provides detailed insights into its internal methyl rotation and nuclear quadrupole coupling. This research is fundamental for understanding the molecular structure and dynamics of this compound and related compounds (Bruhn & Mäder, 2000).
Nucleophilic Fluorination
- Nucleophilic Fluorination Studies : The meta-halo-3-methylbenzonitrile derivatives were synthesized and studied for their reactivity towards aromatic nucleophilic substitution. This research, especially involving microwave-induced fluorination, is critical for understanding chemical reactions and potential applications in various fields, such as organic synthesis and pharmaceuticals (Guo et al., 2008).
Non-Linear Optical Activity
- Optical Activity Analysis : Research on 3-fluoro-4-methylbenzonitrile, involving quantum chemistry calculations and spectroscopic investigations, provided insights into its non-linear optical activity. This study is significant for potential applications in the field of non-linear optics (Suni, Prasad, & Raman, 2018).
Photochemical Studies
- Photochemical Reactivity and Isomerization : The study of photochemical equilibration/isomerization of methylbenzonitriles, including this compound, offered insights into the reactivity and isomerization processes under light exposure. Such research has implications in photochemistry and material sciences (MacLeod et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-7-3-2-4-8(5-7)6-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHCMQZJWOGWTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Record name | M-TOLUNITRILE | |
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DSSTOX Substance ID |
DTXSID6026167 | |
Record name | 3-Methylbenzonitrile | |
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Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
M-tolunitrile is a clear, yellow liquid. (NTP, 1992), Clear yellow liquid; [CAMEO] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | M-TOLUNITRILE | |
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Record name | m-Tolunitrile | |
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Boiling Point |
415 °F at 760 mmHg (NTP, 1992) | |
Record name | M-TOLUNITRILE | |
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Flash Point |
188 °F (NTP, 1992) | |
Record name | M-TOLUNITRILE | |
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Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992) | |
Record name | M-TOLUNITRILE | |
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Density |
1.0316 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | M-TOLUNITRILE | |
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Vapor Pressure |
0.18 [mmHg] | |
Record name | m-Tolunitrile | |
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CAS No. |
620-22-4 | |
Record name | M-TOLUNITRILE | |
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Record name | 3-Methylbenzonitrile | |
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Record name | 3-Tolunitrile | |
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Record name | m-Tolunitrile | |
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Record name | Benzonitrile, 3-methyl- | |
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Record name | 3-Methylbenzonitrile | |
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Record name | m-toluonitrile | |
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Record name | 3-TOLUNITRILE | |
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Melting Point |
-9 °F (NTP, 1992) | |
Record name | M-TOLUNITRILE | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data available for 3-Methylbenzonitrile?
A1: this compound has the molecular formula C8H7N [, ]. Its molecular weight is 117.15 g/mol. Spectroscopically, the compound has been extensively studied using microwave spectroscopy []. This technique revealed crucial information about its structure, including rotational constants (A = 3295.9103(10) MHz, B = 1199.1188(2) MHz, C = 883.9223(1) MHz), nuclear quadrupole coupling constants (χaa = -3.626(1) MHz, χbb = 1.684(1) MHz, χcc = 1.943(1) MHz, χab = -1.870(3) MHz), and the barrier to internal rotation of the methyl group (V3 = 14.2 cm-1) [].
Q2: How does this compound behave as a ligand in coordination chemistry?
A2: Research indicates that this compound can act as a nitrogen-donor ligand in coordination complexes [, ]. Studies demonstrate its ability to coordinate to transition metals like rhodium (Rh) through the nitrogen atom of the nitrile group [, ]. Notably, the coordination of this compound to the dirhodium core in complexes like [(this compound-κN)tetrakis(μ-N-phenylacetamidato)-κ4 N:O;κ4 O:N-dirhodium(II)(Rh—Rh)] can influence the overall geometry and reactivity of the complex [].
Q3: Are there any computational studies conducted on this compound derivatives?
A3: Yes, computational chemistry has been employed to study the properties of this compound derivatives. For instance, 4-Fluoro-3-Methylbenzonitrile underwent Density Functional Theory (DFT) calculations to explore its molecular structure, frontier molecular orbitals (HOMO/LUMO), and thermochemical properties []. Such computational studies can be valuable for predicting the reactivity, stability, and potential applications of these compounds.
Q4: What analytical techniques are used to characterize and quantify this compound and its metabolites?
A4: Research involving the selective androgen receptor modulator (SARM) ACP-105, which incorporates a this compound moiety, utilized advanced analytical techniques like ultra-high performance liquid chromatography coupled to high resolution Q ExactiveTM OrbitrapTM mass spectrometry (UHPLC-HRMS) []. This technique allowed for the identification and characterization of various metabolites of ACP-105, highlighting its utility in drug metabolism studies.
Q5: Has this compound been investigated in a biological context?
A5: While not directly studied for its own biological activity, this compound forms a key structural component of the SARM ACP-105 []. Research on ACP-105 and its metabolites, including in vivo studies in horses and in vitro models using human and equine enzymes, provides valuable information about the metabolic fate of compounds containing the this compound scaffold [].
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